N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetamide
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Overview
Description
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl and Methyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Morpholinyl Group: This step involves the reaction of the thiazole intermediate with a morpholine derivative.
Formation of the Acetamide Moiety: This can be done by reacting the intermediate with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.
Reduction: Reduction reactions could target the carbonyl group in the morpholinyl moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicine, the compound might be explored for its potential as a therapeutic agent. Thiazole derivatives have been studied for their ability to inhibit enzymes and receptors involved in various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with proteins, enzymes, or nucleic acids, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound, known for its biological activity.
Benzothiazole: Another derivative with significant medicinal properties.
Thiazolidine: A related compound with applications in drug development.
Uniqueness
What sets N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-13-17(14-5-3-2-4-6-14)20-18(26-13)19-15(22)11-25-12-16(23)21-7-9-24-10-8-21/h2-6H,7-12H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIQIJSTZWYMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CSCC(=O)N2CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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